7-Ethoxy-4-(trifluoromethyl)coumarin

Descripción general

Descripción

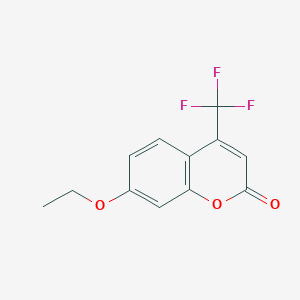

7-Ethoxy-4-(trifluoromethyl)coumarin (7-EFC) is a fluorogenic substrate widely used to monitor cytochrome P450 (CYP450) enzyme activity, particularly isoforms in the CYP2B subfamily (e.g., CYP2B1, CYP2B4, and CYP2B6) . Its structure features an ethoxy group at the 7-position and a trifluoromethyl group at the 4-position of the coumarin backbone (C₁₂H₉F₃O₃; CAS 115453-82-2) . Upon O-deethylation by CYP450 enzymes, 7-EFC is converted to 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), which fluoresces at excitation/emission wavelengths of 333 nm/415 nm in methanol . This property enables real-time, high-throughput detection of enzyme activity in microsomal preparations, hepatocytes, and organ-on-chip systems .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 7-Etoxi-4-(trifluorometil)cumarina generalmente implica una reacción de varios pasos que comienza con fenol y trifluorometano . El proceso incluye la formación de compuestos intermedios, que luego se someten a diversas condiciones de reacción para producir el producto final. Los reactivos comunes utilizados en la síntesis incluyen yoduro de etilo y catalizadores básicos.

Métodos de Producción Industrial: La producción industrial de 7-Etoxi-4-(trifluorometil)cumarina sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, a menudo involucrando técnicas avanzadas de purificación, como recristalización y cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones: La 7-Etoxi-4-(trifluorometil)cumarina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos nucleofílicos como el etóxido de sodio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varias cumarinas sustituidas.

Aplicaciones Científicas De Investigación

Fluorescent Substrate for Cytochrome P450 Activity

Overview : 7-EFC is primarily utilized as a fluorescent substrate to assess the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Mechanism : Upon O-deethylation by cytochrome P450 enzymes, 7-EFC is converted to 7-hydroxy-4-(trifluoromethyl)coumarin, which exhibits fluorescence. This reaction can be monitored spectrofluorometrically, allowing researchers to quantify enzyme activity.

-

Key Studies :

- A study demonstrated the use of a spectrofluorometric method to measure CYP2B6-catalyzed O-deethylation of 7-EFC in human liver microsomes, highlighting its specificity and sensitivity for CYP2B6 activity .

- Another investigation indicated that CYP2B37 exhibited the highest catalytic efficiency when using 7-EFC compared to other coumarin derivatives .

Toxicology and Genotoxicity Testing

Overview : The compound is also employed in toxicological studies to evaluate the metabolic activation of procarcinogens and assess potential genotoxic effects.

- Application : In vitro studies using TK6-derived cell lines expressing human cytochrome P450s have utilized 7-EFC to investigate the metabolism of various chemicals and their genotoxic potential .

- Case Study : Research focusing on the metabolic pathways of drugs like cyclophosphamide has highlighted the importance of CYP2B6 and its interactions with substrates like 7-EFC, providing insights into individual variability in drug responses and toxicity .

Structure-Function Analysis

Overview : The compound serves as a valuable tool in understanding the structure-function relationships among different cytochrome P450 enzymes.

- Research Findings : Functional studies have shown that various CYP2B enzymes exhibit distinct substrate specificities when tested with 7-EFC. For instance, CYP2B35 displayed unique characteristics compared to other CYP2B enzymes, suggesting that structural differences influence substrate interaction and enzymatic efficiency .

Pharmaceutical Development

Overview : In pharmaceutical research, 7-EFC is used for screening potential drug candidates based on their metabolic profiles.

- Utility : The ability to monitor metabolic transformations via fluorescence makes it an essential tool for early-stage drug development, allowing researchers to identify compounds with favorable metabolic characteristics.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Cytochrome P450 Activity | Fluorescent substrate for monitoring enzyme activity | High sensitivity for CYP2B6; effective for measuring O-deethylation rates |

| Toxicology Testing | Evaluates metabolic activation of procarcinogens | Insights into individual variability in drug metabolism |

| Structure-Function Analysis | Investigates substrate specificity among CYP enzymes | Distinct catalytic efficiencies observed across different CYP2B enzymes |

| Pharmaceutical Development | Assesses metabolic profiles of drug candidates | Facilitates identification of favorable metabolic characteristics |

Mecanismo De Acción

El principal mecanismo de acción de la 7-Etoxi-4-(trifluorometil)cumarina involucra su papel como sustrato para las enzimas citocromo P450 . Tras la O-desetilación por estas enzimas, el compuesto libera 7-hidroxi-4-(trifluorometil)cumarina, que exhibe fluorescencia. Esta propiedad se explota para cuantificar la actividad enzimática y estudiar los procesos metabólicos.

Compuestos Similares:

- 7-Metoxi-4-(trifluorometil)cumarina

- 7-Hidroxi-4-(trifluorometil)cumarina

- 7-Benciloxi-4-(trifluorometil)cumarina

Comparación: Si bien estos compuestos comparten similitudes estructurales, la 7-Etoxi-4-(trifluorometil)cumarina es única debido a su grupo etoxi específico, que influye en su reactividad y propiedades de fluorescencia . Esto la hace particularmente adecuada para ciertos ensayos bioquímicos y aplicaciones industriales.

Comparación Con Compuestos Similares

Comparison with Similar Coumarin Derivatives

Structural and Functional Differences

The following coumarin derivatives share structural similarities with 7-EFC but differ in substituents, leading to distinct biochemical and spectral properties:

Enzyme Specificity and Metabolic Rates

- CYP2B Selectivity : 7-EFC is metabolized predominantly by CYP2B isoforms. For example, CYP2B1-mediated O-deethylation of 7-EFC is inhibited >90% by mechanism-based inactivators like tTEPA, whereas benzphetamine metabolism is less affected .

- Substrate Competition : 7-EFC and 7-ethoxycoumarin (EC) compete for CYP2B1 binding, but 7-EFC’s trifluoromethyl group enhances binding affinity and catalytic efficiency (kcat/Km) due to increased hydrophobicity and electronic effects .

- Isoform Variability : CYP2B6 metabolizes 7-EFC at rates comparable to CYP2B1 but with distinct modulation by cytochrome b5, highlighting isoform-specific interactions .

Fluorescence and Solubility

- Fluorescence Intensity: The trifluoromethyl group in 7-EFC enhances quantum yield compared to non-fluorinated analogs like EC, enabling sensitive detection at lower substrate concentrations .

- Solubility: 7-EFC is soluble in DMSO, methanol, and chloroform (100 mg/mL), making it versatile for in vitro assays . In contrast, 7-BFC’s benzyloxy group reduces aqueous solubility, limiting its use in certain cell-based systems .

Key Research Findings

- Mechanistic Inactivation: N-Benzyl-1-aminobenzotriazole inactivates CYP2B1, reducing 7-EFC metabolism by >90% but sparing benzphetamine metabolism, underscoring substrate-dependent enzyme interactions .

- Thermodynamic Stability : The trifluoromethyl group in 7-EFC stabilizes enzyme-substrate complexes via hydrophobic interactions, as shown in CYP2B4 structural studies .

- Synthetic Accessibility: 7-EFC is synthesized via Knoevenagel condensation, with yields >98% under optimized conditions .

Actividad Biológica

Overview

7-Ethoxy-4-(trifluoromethyl)coumarin (7-EFC) is a fluorogenic compound extensively utilized in biochemical research, particularly as a substrate for cytochrome P450 enzymes (CYPs). These enzymes are vital for the metabolism of various substances within biological systems. This article delves into the biological activity of 7-EFC, highlighting its mechanisms of action, applications in research, and relevant case studies.

Target Enzymes : The primary target of 7-EFC is the cytochrome P450 family of enzymes, specifically CYP2B6 and CYP2E1. Upon O-deethylation by these enzymes, 7-EFC is converted into 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), which exhibits fluorescence that can be quantified to assess enzyme activity .

Biochemical Pathways : The conversion of 7-EFC to HFC is significant in the context of drug metabolism and pharmacokinetics. The fluorescent product allows researchers to monitor CYP activity in real-time, making it a valuable tool for studying metabolic pathways .

Applications in Research

7-EFC is employed in various fields, including:

- Enzyme Kinetics : It serves as a substrate to study the kinetics of CYP enzymes, providing insights into their catalytic mechanisms and substrate specificities .

- Drug Metabolism Studies : Researchers utilize 7-EFC to evaluate how different compounds are metabolized by CYP enzymes, aiding in the development of new pharmaceuticals .

- Fluorescent Assays : Its fluorogenic properties facilitate sensitive assays for detecting CYP activity, which can be crucial in pharmacological research and toxicology .

Case Studies and Research Findings

-

CYP2B6 Substrate Specificity :

A study highlighted that 7-EFC is particularly effective as a substrate for CYP2B6. The O-deethylation reaction was linear with respect to time and enzyme concentration, demonstrating its utility in screening potential inhibitors of CYP2B6 activity . -

Comparative Studies with Related Compounds :

Research comparing 7-EFC with other coumarin derivatives revealed that CYP2B37 exhibited the highest catalytic efficiency with 7-EFC. This study emphasized the importance of structural variations in determining substrate specificity among CYP enzymes . -

Pharmacokinetic Studies :

In vivo studies have shown that the metabolic pathways involving 7-EFC can significantly affect drug absorption profiles. These findings are critical for understanding how drugs interact with metabolic enzymes in clinical settings .

Data Table: Summary of Biological Activity

| Parameter | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 115453-82-2 |

| Primary Target | Cytochrome P450 enzymes (CYP2B6, CYP2E1) |

| Mechanism of Action | O-deethylation to produce fluorescent HFC |

| Applications | Enzyme kinetics, drug metabolism studies, fluorescent assays |

| Fluorescence Emission Max | 530 nm (after excitation at 409 nm) |

Q & A

Basic Research Questions

Q. What are the optimal storage and handling conditions for 7-Ethoxy-4-(trifluoromethyl)coumarin to ensure stability in enzymatic assays?

Answer:

- Storage: Store the compound as a solid powder at -20°C for long-term stability (1–2 years) or at -4°C for short-term use (1–2 weeks) .

- Handling: Protect from light due to potential photodegradation (similar to related coumarin derivatives) and avoid exposure to oxidizing agents . Prepare stock solutions in anhydrous DMSO (10 mg/mL), aliquot to minimize freeze-thaw cycles, and store in airtight, light-protected vials .

Q. How is this compound used as a fluorescent substrate for CYP450 activity assays?

Answer:

- Mechanism: The compound undergoes CYP450-mediated O-deethylation to form 7-hydroxy-4-(trifluoromethyl)coumarin, which fluoresces at λex 333 nm / λem 415 nm in methanol or aqueous buffers .

- Protocol:

- Controls: Include catalase (to mitigate H2O2-dependent inactivation) and blank reactions without NADPH .

Advanced Research Questions

Q. How can researchers optimize this compound for isoform-specific CYP2B6 activity studies?

Answer:

- Enzyme Specificity: The compound is selective for CYP2B isoforms (e.g., CYP2B1, CYP2B6) but may exhibit cross-reactivity with CYP1A2 or CYP2E1 at high concentrations. Validate specificity using isoform-specific inhibitors (e.g., 4-(4-chlorophenyl)imidazole for CYP2B6) .

- Mutagenesis Studies: Thr205Ala mutations in CYP2B1 reduce catalytic efficiency, highlighting residue-specific interactions. Use site-directed mutagenesis to probe structural determinants of substrate binding .

- High-Throughput Screening: Adapt the assay to 96-well plates with fluorescence plate readers. Normalize activity using recombinant CYP2B6 and correlate results with HPLC-based methadone metabolism assays for validation .

Q. What methodological strategies address variability in this compound-based assay data across experimental models?

Answer:

- Source Variability:

- Microsomes vs. Recombinant Enzymes: Human liver microsomes may contain competing isoforms (e.g., CYP3A4), whereas recombinant systems lack endogenous regulators. Pre-screen microsomal batches for baseline activity .

- Interference Mitigation: Add superoxide dismutase (SOD) to scavenge reactive oxygen species and desferroxamine to chelate free iron, reducing non-enzymatic degradation .

- Data Normalization: Express activity as pmol/min/mg protein, using Bradford assays for protein quantification. Include positive controls (e.g., benzphetamine for CYP2B1) .

Q. How can contradictory results in inhibitor screening studies using this compound be resolved?

Answer:

- Orthogonal Validation: Confirm hits with alternative substrates (e.g., bupropion for CYP2B6) or non-fluorescent probes (e.g., LC-MS-based assays) .

- Kinetic Analysis: Calculate Ki values for inhibitors using Dixon plots. For example, 2-phenyl-2-(1-piperidinyl)propane (PPP) inactivates CYP2B1 with a Ki of 11 µM, but species-specific differences (rat vs. human) require cross-validation .

- Structural Modeling: Dock inhibitors into CYP2B6 crystal structures (PDB: 3IBD) to assess steric or electronic clashes that may explain discordant results .

Q. Methodological Best Practices

- Fluorescence Quenching: Account for matrix effects (e.g., DMSO >1% quenches fluorescence). Use solvent-matched blanks .

- Enzyme Kinetics: Perform time-course experiments to ensure linearity (typically 10–30 min for CYP2B6). Avoid substrate depletion by maintaining [S] << Km .

- Data Reproducibility: Triplicate measurements per condition, with independent replicates across days. Report inter-assay CVs <15% .

Propiedades

IUPAC Name |

7-ethoxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O3/c1-2-17-7-3-4-8-9(12(13,14)15)6-11(16)18-10(8)5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHOIERZAZMHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151106 | |

| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115453-82-2 | |

| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115453822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.